![molecular formula C22H15N3O B12898382 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-19-0](/img/structure/B12898382.png)
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both imidazole and quinazoline moieties, makes it an interesting target for synthetic and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the imidazoquinazoline core. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as molybdate sulfuric acid have been reported to be effective in promoting the cyclization reaction under solvent-free conditions, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated or alkylated imidazoquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be compared with other similar compounds, such as:
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: These compounds have a similar imidazoquinazoline core but differ in the substitution pattern and degree of saturation.
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds are known for their dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase, making them potential anticancer agents.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline ring and have been studied for their antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of imidazole and quinazoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
62481-19-0 |
|---|---|
Formule moléculaire |
C22H15N3O |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1,2-diphenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H15N3O/c26-21-18-13-7-8-14-19(18)23-22-24(21)15-20(16-9-3-1-4-10-16)25(22)17-11-5-2-6-12-17/h1-15H |
Clé InChI |
ZPSZAJKQOLEBFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
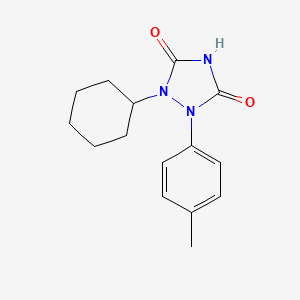
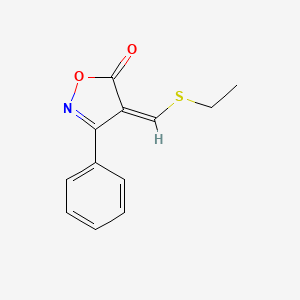
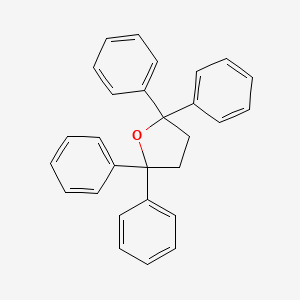
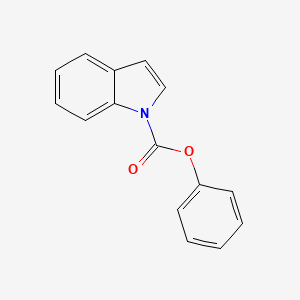

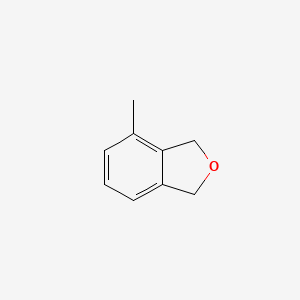
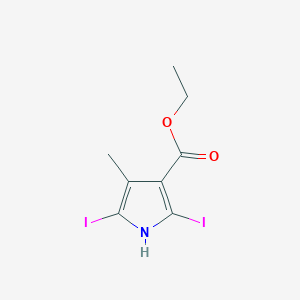
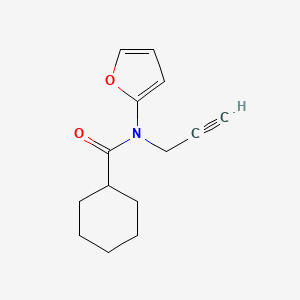
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
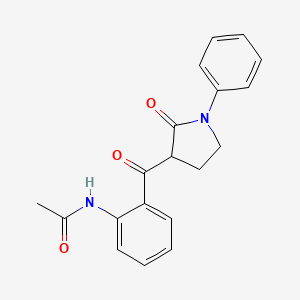
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
